2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is an organic compound that belongs to the class of pyrrolidines and pyridines This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with an aldehyde group at the 1-position of the pyrrolidine ring and a keto group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms on the pyridine and pyrrolidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various reagents, including halogens and organometallic compounds, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid
- 2-(6-Oxo-1,6-dihydropyridin-3-yl)isoindoline-1,3-dione
- 2-{[(6-Oxo-1,6-dihydropyridin-3-yl)methyl]amino}-N-[4-propyl-3-(trifluoromethyl)phenyl]benzamide
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14) |
InChI Key |
XUQDQNCFBYCPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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